2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
Description
2-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a benzodiazole-derived acetamide compound featuring a methoxymethyl substituent at the 2-position of the benzodiazole core and an N-phenyl-N-isopropyl acetamide moiety. This structure combines aromatic heterocyclic and amide functionalities, making it a candidate for diverse biological activities, such as enzyme inhibition or receptor modulation. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
2-[2-(methoxymethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15(2)23(16-9-5-4-6-10-16)20(24)13-22-18-12-8-7-11-17(18)21-19(22)14-25-3/h4-12,15H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRFFMBJQPRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the benzodiazole core, followed by the introduction of the methoxymethyl group and the acetamide moiety. Common reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild conditions.
Substitution: Nitric acid for nitration, halogens for halogenation under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines
Scientific Research Applications
The compound has been studied for its potential biological activities:
Anticancer Properties
Recent studies indicate that compounds similar to 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide exhibit significant anticancer properties. Benzodiazole derivatives are known to interact with cellular mechanisms involved in cancer proliferation and survival. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .
Antimicrobial Activity
Benzodiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that the presence of the benzodiazole ring enhances the interaction with microbial enzymes, thus inhibiting their growth. This compound could potentially serve as a lead structure for developing new antibiotics .
Neuroprotective Effects
There is emerging evidence that benzodiazole derivatives may have neuroprotective effects. They appear to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier is crucial for their effectiveness in treating central nervous system disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes: The target compound’s methoxymethyl group may require protective strategies during synthesis, similar to the phenoxymethyl-triazole derivatives in , which employ CuAAC for triazole formation . In contrast, benzimidazole-thioacetamides () utilize benzoylation under reflux conditions .
Physicochemical Properties
Data from analogous compounds highlight trends in melting points, spectral signatures, and solubility:
Key Observations :
- Spectral Data : The target compound’s methoxymethyl group would show distinct ¹H NMR signals (δ ~3.3 ppm for OCH3) and IR stretches (~2830 cm⁻¹ for C–O), differentiating it from nitro (11g) or bromo (6c) derivatives .
- logP : The methoxymethyl group likely reduces hydrophobicity compared to bromophenyl (logP ~3.59 in 11g) but increases it relative to hydroxylated analogues (e.g., ’s indole derivatives) .
Antifungal and Enzyme Inhibition:
- α-Glucosidase Inhibition: Phenoxy-triazole-acetamides () show IC₅₀ values in the µM range, with electron-withdrawing groups (e.g., –Br in 9c) enhancing activity due to improved target binding .
- The target compound lacks a nitro group, suggesting divergent applications.
- Anticonvulsant Activity : Benzothiazole-acetamides () demonstrate efficacy in seizure models, with alkoxy substituents modulating blood-brain barrier penetration .
SAR Insights :
- Methoxymethyl vs. Halogen Substituents : The methoxymethyl group may reduce cytotoxicity compared to halogenated analogues (e.g., 11g, ) while maintaining moderate enzyme affinity .
Biological Activity
The compound 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide , also known by its ChemDiv ID Y080-1351, has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial efficacy. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C12H14N2O3
- Molecular Weight : 230.25 g/mol
- IUPAC Name : 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
- SMILES Notation : CC(C(O)=O)n1c(cccc2)c2nc1COC
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide. For instance, a related class of benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), with IC50 values indicating potent anti-proliferative effects in both 2D and 3D cell culture assays .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | HCC827 | 5.86 ± 1.10 | 16.00 ± 9.38 |
| Compound C | NCI-H358 | 6.48 ± 0.11 | 14.00 ± 7.50 |
The findings suggest that while these compounds exhibit strong activity in traditional assays, their effectiveness may be reduced in more physiologically relevant models, such as spheroid cultures .
Antimicrobial Activity
In addition to antitumor properties, compounds with similar structural motifs have also shown promising antimicrobial activities. For instance, derivatives with amidine functionalities have been noted for their ability to bind to DNA and inhibit its associated enzymes, which is crucial for microbial growth and replication .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | P. aeruginosa | >64 µg/mL |
The proposed mechanism for the biological activity of these compounds includes:
- DNA Intercalation : Many derivatives exhibit the ability to intercalate into DNA structures, disrupting replication and transcription processes.
- Enzyme Inhibition : The binding affinity to DNA often correlates with the inhibition of topoisomerases and other DNA-dependent enzymes, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A notable study investigated the effects of a benzimidazole derivative on human lung cancer cell lines using both MTS cytotoxicity assays and BrdU proliferation assays. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, highlighting its potential as a therapeutic agent .
Q & A
Q. What are the established synthetic routes for 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide, and what are their key reaction conditions?
The compound is synthesized via multi-step protocols. A common approach involves 1,3-dipolar cycloaddition between azides and alkynes (click chemistry) in the presence of copper catalysts like Cu(OAc)₂. For example, intermediates such as substituted benzodiazole precursors are first prepared, followed by coupling with N-phenyl-N-isopropylacetamide moieties. Reaction conditions typically include:
Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For example, the methoxymethyl group (-OCH₂-) appears as a singlet near δ 3.3–3.5 ppm, while benzodiazole protons resonate at δ 7.0–8.5 ppm .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxymethyl) confirm functional groups .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with intermolecular N–H⋯N bonds) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Initial screens should focus on:
- DNA binding : UV-Vis titration or fluorescence quenching using calf thymus DNA .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
Advanced Research Questions
Q. What strategies optimize reaction yields for structurally analogous benzodiazole-acetamide derivatives?
Yield optimization involves:
- Catalyst screening : Replace Cu(OAc)₂ with CuI or Ru-based catalysts to enhance regioselectivity .
- Solvent effects : Use DMF or THF to improve solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) . Computational modeling (DFT) can predict transition states to guide condition selection .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions often arise from dynamic processes (e.g., rotational isomerism). Solutions include:
Q. What computational methods are suitable for predicting the pharmacological profile of this compound?
Advanced approaches include:
- Molecular docking : Simulate binding to targets (e.g., DNA topoisomerase II, fungal cytochrome P450) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and toxicity .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
Q. How do crystallographic findings explain the compound’s stability and intermolecular interactions?
X-ray data reveal:
- Hydrogen-bonded dimers : Stabilized via N–H⋯N (2.8–3.0 Å) and C–H⋯O interactions (3.1–3.3 Å) .
- Conformational rigidity : The benzodiazole core adopts near-planarity (dihedral angles <10°), while the methoxymethyl group exhibits gauche conformation relative to the acetamide moiety .
- π-π stacking : Benzodiazole and phenyl rings stack at 3.5–4.0 Å distances, influencing solid-state packing .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
